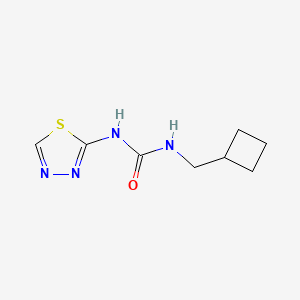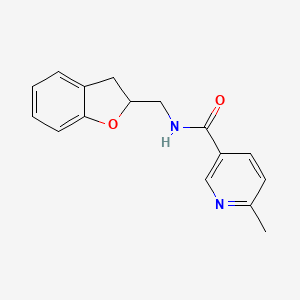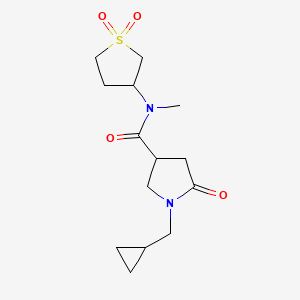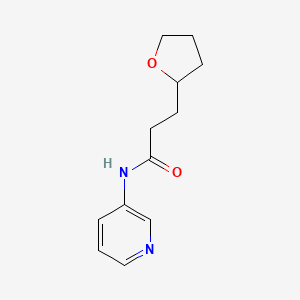
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as DMQX and is a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the brain.
Wirkmechanismus
DMQX works by binding to the AMPA receptor and preventing the binding of glutamate. Glutamate is the primary neurotransmitter that activates AMPA receptors, and by blocking its binding, DMQX effectively inhibits the function of these receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit excitatory synaptic transmission in the brain, which can have a range of effects on behavior and cognition. DMQX has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMQX is its selectivity for AMPA receptors. This makes it an ideal tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one of the limitations of DMQX is its potency, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of DMQX in the treatment of various neurological disorders, such as epilepsy and stroke. Additionally, there is interest in using DMQX to study the role of AMPA receptors in various neuropsychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, DMQX is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its selectivity for AMPA receptors makes it an ideal tool for studying the function of these receptors, and its anticonvulsant properties make it a potential treatment for epilepsy. While there are limitations to its use, there are several future directions for research on DMQX that hold promise for advancing our understanding of the brain and its function.
Synthesemethoden
The synthesis of DMQX involves the reaction of 2,6-dimethylaniline with 1,2-dibromo-4-nitrobenzene, followed by reduction of the nitro group to an amino group, and subsequent reaction with ethyl 2-chloroacetate. The resulting compound is then treated with hydrazine hydrate to yield DMQX.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential use in various scientific research applications. One of its primary uses is in the study of AMPA receptors and their role in synaptic transmission and plasticity in the brain. DMQX has been shown to be a potent and selective antagonist of AMPA receptors, which makes it an ideal tool for studying the function of these receptors.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-4-3-5-12(2)16(11)20-17(21)13-6-7-14-15(10-13)19-9-8-18-14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLSCCCTIZQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)





![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)